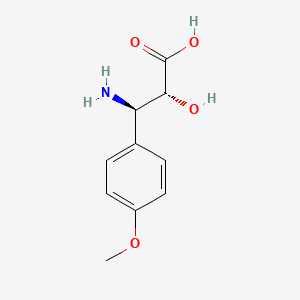

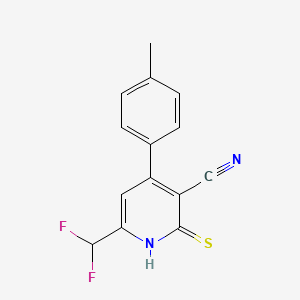

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

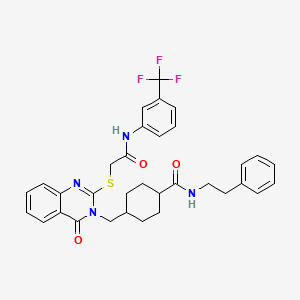

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, commonly known as L-AP4, is an amino acid analog that has been extensively studied for its potential therapeutic uses. L-AP4 is a powerful agonist of metabotropic glutamate receptors, which are widely distributed in the central nervous system.

Applications De Recherche Scientifique

Asymmetric Synthesis and Stereochemistry

- The asymmetric synthesis and determination of absolute configurations of certain derivatives of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid have been explored. A study described the synthesis of a benzylic hydroxylation metabolite, where the absolute configurations of diastereoisomers were assigned (Shetty & Nelson, 1988).

Functional Modification in Polymer Science

- The compound has been used for functional modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including a derivative of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, which enhanced their thermal stability and biological activities (Aly & El-Mohdy, 2015).

Synthesis and Evaluation in Pharmacology

- Novel derivatives of this compound have been synthesized and evaluated for their potential antioxidant, anti-inflammatory, and antiulcer activities. Certain compounds exhibited significant effects comparable to standard treatments (Subudhi & Sahoo, 2011).

Structural Investigations and Crystallography

- Structural investigations, including X-ray crystallography, spectroscopic methods, and quantum chemical calculations, have been performed on derivatives of this compound, providing insights into the molecular interactions and stability of these compounds (Venkatesan et al., 2016).

Renewable Building Blocks in Materials Science

- Derivatives of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid have been used as renewable building blocks for enhancing reactivity in materials science. An example includes the reaction with bio-based amines to form bio-based benzoxazine end-capped molecules, suitable for a wide range of applications (Trejo-Machin et al., 2017).

Corrosion Inhibition in Industrial Applications

- Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors, particularly for copper in acidic solutions. The studies include both chemical and electrochemical methods to demonstrate their inhibitory properties (Abu-Rayyan et al., 2022).

Propriétés

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDQTUROESJWHM-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465495 |

Source

|

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

CAS RN |

55610-83-8 |

Source

|

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)

![Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI)](/img/structure/B2913326.png)

![N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2913329.png)

![3-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)